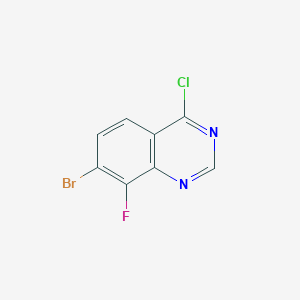

7-Bromo-4-chloro-8-fluoroquinazoline

Description

Chemical Properties and Characterization

The comprehensive characterization of 7-bromo-4-chloro-8-fluoroquinazoline encompasses detailed analysis of its fundamental chemical properties, structural features, and physical characteristics. Understanding these properties is essential for applications in pharmaceutical chemistry, materials science, and synthetic organic chemistry.

Physical and Structural Properties

The physical and structural properties of this compound provide crucial insights into its molecular behavior and potential applications. These properties encompass molecular composition, three-dimensional structure, and physical state characteristics under various conditions.

Molecular formula, weight, and elemental composition

This compound possesses the molecular formula C₈H₃BrClFN₂, representing a compact heterocyclic structure with multiple halogen substituents. The molecular weight has been precisely determined to be 261.48 grams per mole, making it a relatively dense small molecule due to the presence of heavy halogen atoms. The compound is registered under Chemical Abstracts Service number 2089651-77-2, providing a unique identifier for this specific chemical entity.

The elemental composition analysis reveals a carbon content of approximately 36.78%, hydrogen content of 1.16%, bromine content of 30.58%, chlorine content of 13.56%, fluorine content of 7.27%, and nitrogen content of 10.72%. This composition demonstrates the significant contribution of halogen atoms to the overall molecular mass, with halogens comprising approximately 51.41% of the total molecular weight. The low hydrogen content reflects the highly substituted nature of the quinazoline ring system.

Crystalline structure and planarity analysis

The crystalline structure and planarity characteristics of this compound are influenced by the electronic effects of the multiple halogen substituents and the inherent structural features of the quinazoline core. Quinazoline derivatives typically exhibit planar or near-planar molecular geometries due to the aromatic nature of the fused ring system. The presence of three different halogen atoms at positions 4, 7, and 8 creates an asymmetric substitution pattern that may influence crystal packing arrangements and intermolecular interactions.

The quinazoline core structure consists of a benzene ring fused to a pyrimidine ring, creating a bicyclic aromatic system with fourteen π-electrons distributed across the conjugated framework. The planarity of this system is generally maintained despite the presence of bulky halogen substituents, although slight distortions may occur due to steric interactions between adjacent substituents. The fluorine atom at position 8 and the bromine atom at position 7 are in adjacent positions, which may introduce some degree of steric strain and affect the overall molecular conformation.

Computational studies of similar quinazoline derivatives suggest that the dihedral angles within the quinazoline ring system typically remain close to zero degrees, confirming the planar nature of the aromatic framework. The halogen substituents adopt positions that minimize steric hindrance while maximizing favorable electronic interactions with the π-electron system of the quinazoline core.

Properties

IUPAC Name |

7-bromo-4-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXSLMOKYJUWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Bromo-4-chloro-8-fluoroquinazoline typically follows a sequence of:

- Preparation of appropriately substituted benzaldehyde or benzonitrile precursors bearing bromine and fluorine substituents.

- Formation of quinazoline core via cyclization reactions.

- Selective halogenation, especially chlorination at the 4-position.

- Final purification and isolation of the target compound.

This approach leverages the reactivity of amino and nitrile groups in the precursor molecules to form the quinazoline ring system, followed by controlled halogenation to achieve the desired substitution pattern.

Key Preparation Steps and Reaction Conditions

Precursor Synthesis and Cyclization

- Starting materials often include halogenated anthranilic acid derivatives or halogenated benzaldehydes, such as 2-amino-4-bromo-3-fluorobenzonitrile or 4-bromo-2,6-difluorobenzaldehyde.

- Cyclization to the quinazoline core is commonly achieved by reaction with formamidine acetate or urea derivatives under reflux in ethanol or other suitable solvents.

- The cyclization step may be followed by ring closure reactions facilitated by reagents such as POCl₃ or thionyl chloride to form quinazolin-4(3H)-one intermediates.

Selective Halogenation

- Chlorination at the 4-position is typically performed using N-chlorosuccinimide (NCS) in the presence of catalytic hydrochloric acid or by direct treatment with thionyl chloride (SOCl₂) under reflux.

- Fluorination is introduced either in the starting material or via halex reactions catalyzed by nucleophilic catalysts such as DABCO with methanesulfonic acid (MsOH).

- Control of halogen scrambling (unintended substitution at adjacent positions) is critical, requiring careful optimization of reaction temperature, time, and reagent stoichiometry.

Representative Synthetic Route Example

Based on recent process research, a streamlined synthesis of related quinazoline derivatives involves:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Telescoped four-step preparation of 2-amino-4-bromo-3-fluorobenzonitrile | Multi-step sequence, starting from halogenated anilines | Key intermediate for quinazoline synthesis |

| 2 | Aromatic chlorination | NCS, catalytic HCl, controlled temperature | Introduction of chlorine at 4-position with minimized impurities |

| 3 | Cyclization to quinazoline dione | CO₂, DBU base | Formation of quinazoline ring system |

| 4 | Halex reaction for fluorination | DABCO–MsOH catalysis | Installation of fluorine substituent at 8-position |

This process has been demonstrated on a large scale (>500 kg) with an overall yield of approximately 39% and high purity (99.5% by HPLC).

Alternative Preparation Protocols

- Chlorination via Thionyl Chloride: Treatment of quinazolin-4-ol intermediates with SOCl₂ and catalytic DMF under reflux can convert hydroxyl groups to chloro substituents, forming 7-bromo-4,6-dichloro-8-fluoroquinazoline analogs, which can be further manipulated to achieve the target compound.

- Microwave-Assisted Cyclization: Microwave irradiation has been reported to accelerate cyclization reactions of amino-benzoic acid derivatives to quinazolinones, reducing reaction times from hours to minutes and improving yields and purity.

Reaction Conditions and Yields Summary

Challenges and Considerations

- Halogen Scrambling: During chlorination, undesired halogen exchange can occur, leading to impurities such as 4,5-dichloro or 4,5-dibromo derivatives, which require stringent control to minimize.

- Purification: Due to close structural similarity of halogenated impurities, purification often involves chromatographic techniques or recrystallization to achieve high purity.

- Scale-Up: Industrial synthesis demands optimization of reaction parameters to balance yield, purity, and cost-effectiveness, often employing continuous flow reactors or telescoped steps to improve efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Telescoped multi-step synthesis | NCS, HCl, CO₂, DBU, DABCO–MsOH | Halogenation, cyclization, fluorination | Scalable, high purity, demonstrated >500 kg scale | Moderate overall yield; requires impurity control |

| Chlorination with SOCl₂ | SOCl₂, DMF | Chlorination of quinazolinol | Efficient chlorination | Potential over-chlorination; requires purification |

| Microwave-assisted cyclization | TFA, microwave irradiation | Cyclization | Rapid, high yield, improved purity | Requires specialized equipment |

| Halex fluorination | KF, DMF | Fluorination | Selective fluorination | High temperature needed; possible side reactions |

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-8-fluoroquinazoline can undergo various chemical reactions, including:

Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-chloro-8-fluoroquinazoline serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its applications include:

- Anticancer Agents : The compound has shown significant activity against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival.

- Infectious Diseases : It is being explored for its potential in developing treatments for infectious diseases due to its ability to interact with biological macromolecules.

Materials Science

The compound is investigated for its electronic properties and potential use in:

- Organic Semiconductors : Its unique electronic characteristics make it a candidate for developing advanced materials in electronics.

- Nanomaterials : Research is ongoing into its role in creating nanostructures that could be utilized in various applications, including drug delivery systems.

Biological Studies

This compound acts as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its mechanism of action typically involves:

- Kinase Inhibition : The compound binds to ATP-binding sites of kinases, blocking critical signaling pathways .

- Enzyme Interaction Studies : It is used to assess interactions with various biological targets, providing insights into cellular processes and disease mechanisms.

Recent studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent inhibition against several cancer cell lines, including breast and lung cancer cells, showcasing its potential as a lead compound in drug development.

- Biochemical Assays : Research utilizing this compound as a biochemical probe revealed significant insights into enzyme interactions within cancerous cells, leading to the identification of new therapeutic targets .

- Material Development : Investigations into its use as an organic semiconductor have shown promising results, indicating potential applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 7-Bromo-4-chloro-8-fluoroquinazoline and its analogues:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Purity | Price (1g) | Stock Availability |

|---|---|---|---|---|---|---|

| This compound | 2089651-77-2 | C₈H₃BrClF₂N₂ | Br (7), Cl (4), F (8) | 95% | $349 | Typically in stock |

| 4-Chloro-8-fluoro-7-methoxyquinazoline | 1934560-94-7 | C₉H₆ClFN₂O | Cl (4), F (8), OCH₃ (7) | N/A | N/A | N/A |

| 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline | 2241720-34-1 | C₈HBrCl₂FIN₂ | Br (7), Cl (2,4), F (8), I (6) | 97% | N/A | N/A |

| 8-Bromo-4-chloro-5-methylquinazoline | 1566908-17-5 | C₉H₆BrClN₂ | Br (8), Cl (4), CH₃ (5) | 95% | $800 | Typically in stock |

| 7-Bromo-4-chloro-2-methylquinazoline | 114703-12-7 | C₉H₆BrClN₂ | Br (7), Cl (4), CH₃ (2) | N/A | N/A | N/A |

Detailed Analysis of Analogues

4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1934560-94-7)

- Key Differences : Replaces bromine at position 7 with a methoxy (-OCH₃) group.

- However, reduced halogen bonding may limit its utility in electrophilic reactions .

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline (CAS 2241720-34-1)

- Key Differences : Additional halogens at positions 2 (Cl), 6 (I), and 4 (Cl).

- Implications : The iodine atom introduces steric bulk and polarizability, which could improve cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The higher purity (97%) suggests optimized synthetic routes, though the price is undisclosed .

8-Bromo-4-chloro-5-methylquinazoline (CAS 1566908-17-5)

- Key Differences : Bromine at position 8 instead of 7, with a methyl group at position 5.

- Implications: Methyl substitution at position 5 may enhance metabolic stability in drug candidates, but bromine at position 8 could alter regioselectivity in substitution reactions. Notably, this compound is priced significantly higher ($800/g), likely due to synthetic complexity .

7-Bromo-4-chloro-2-methylquinazoline (CAS 114703-12-7)

- Key Differences : Methyl group at position 2 instead of fluorine at position 6.

- However, the absence of fluorine may reduce electronic effects critical for binding to certain enzyme targets .

Biological Activity

7-Bromo-4-chloro-8-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 261.48 g/mol. The compound features multiple halogen substituents, which are crucial for its biological activity. The presence of bromine, chlorine, and fluorine enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and enzymes involved in various signaling pathways. It acts as an inhibitor by binding to the ATP-binding sites of kinases, thus blocking signal transduction pathways that are critical for cell proliferation and survival .

Biological Activity Overview

The compound has shown potential in several areas:

- Anticancer Activity :

-

Antimicrobial Properties :

- Research indicates that compounds within the quinazoline family, including this compound, possess antimicrobial properties. This includes effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

-

Inflammatory Response Modulation :

- The compound may also have anti-inflammatory effects, although further studies are needed to elucidate the specific pathways involved.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity.

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| This compound | C8H3BrClF2N2 | Unique halogen pattern | Significant anticancer activity |

| 7-Bromo-6-chloroquinazoline | C8H5BrClF | Lacks fluorine at position 8 | Reduced efficacy |

| 7-Bromo-4-chloro-6-fluoroquinazoline | C8H4BrClF2N | Different halogen positioning | Moderate activity against cancer cells |

The unique substitution pattern in this compound contributes to its distinct chemical properties and biological activities compared to its analogs.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various quinazoline derivatives against NSCLC cells, this compound demonstrated an IC50 value of approximately 11 µM, indicating potent activity against these cancer cells when combined with other inhibitors like Q203 .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited Mycobacterium tuberculosis strains with an IC50 value similar to established antibiotics, supporting its potential as a new therapeutic agent in treating resistant bacterial infections .

Q & A

Basic: What are the key steps in synthesizing 7-Bromo-4-chloro-8-fluoroquinazoline, and how can intermediates be characterized?

Answer:

Synthesis typically involves halogenation and cyclization reactions. For example, bromination at position 7 and chlorination at position 4 are critical steps, often requiring anhydrous conditions and catalysts like phosphorus oxychloride. Intermediates are characterized via NMR (for halogen positioning), mass spectrometry (to confirm molecular weight), and HPLC (for purity assessment). Structural analogs (e.g., 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline) highlight the importance of substituent positioning in reactivity .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

Column chromatography with silica gel (using hexane/ethyl acetate gradients) is common. For halogen-rich analogs, recrystallization in polar aprotic solvents (e.g., DMF) improves purity. Purity validation requires GC-MS or HPLC-UV (≥97% purity threshold). Contaminants like dehalogenated byproducts are monitored via comparative retention times and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate halogen substitution effects?

Answer:

Variable Selection: Compare analogs with varying halogen patterns (e.g., 7-Bromo-4-chloro-6-fluoroquinazoline vs. 7-Bromo-4,6-dichloro-8-fluoroquinazoline).

Biological Assays: Test inhibition of tyrosine kinases or DNA repair enzymes.

Computational Modeling: Use DFT calculations to map electrostatic potentials and steric effects.

Data Integration: Correlate IC₅₀ values with halogen electronegativity and spatial occupancy. Contradictions (e.g., lower activity despite higher halogenation) may indicate steric hindrance .

Advanced: How can computational modeling optimize reaction pathways for this compound synthesis?

Answer:

Quantum Chemistry: Employ Gaussian or ORCA for transition-state analysis of halogenation steps.

Reaction Path Screening: ICReDD’s workflow combines computational predictions (activation energies) with high-throughput experimentation to identify optimal catalysts and solvents.

Machine Learning: Train models on existing quinazoline reaction data to predict yield under varied conditions (temperature, stoichiometry) .

Advanced: What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

Answer:

Use factorial design (e.g., 2³ design) to test variables:

- Factors: Temperature, catalyst loading, solvent polarity.

- Response Variables: Yield, purity, reaction time.

For multi-step syntheses, orthogonal array design (Taguchi method) isolates critical factors. Post-analysis via ANOVA identifies significant interactions (e.g., solvent-catalyst synergy). Regression models refine parameter ranges for scale-up .

Advanced: How should researchers resolve contradictions in bioactivity data across halogenated quinazolines?

Answer:

Systematic Comparison: Use standardized assays (e.g., kinase inhibition under identical pH/temperature).

Metastable State Analysis: Investigate tautomeric forms (e.g., keto-enol shifts) via NMR or X-ray crystallography.

Cross-Validation: Compare computational docking scores (AutoDock Vina) with experimental IC₅₀. Discrepancies may arise from assay-specific conditions (e.g., protein conformational flexibility) .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:

Heat Management: Jacketed reactors for exothermic halogenation steps.

Mass Transfer: Ultrasonic agitation improves mixing in viscous solvents.

Safety: Corrosion-resistant materials (Hastelloy) for chlorine gas byproducts.

Process Control: Real-time monitoring via inline FTIR to track intermediate formation. CRDC guidelines emphasize reactor scalability and energy efficiency .

Advanced: How can analytical method development address challenges in quantifying trace impurities?

Answer:

LC-MS/MS: Detect dehalogenated impurities (e.g., 4-chloro-8-fluoroquinazoline) at ppm levels.

Ion Chromatography: Quantify residual halides (Br⁻, Cl⁻).

Method Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ.

Data Integrity: Use LIMS platforms with audit trails to prevent data tampering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.